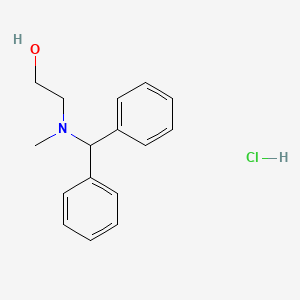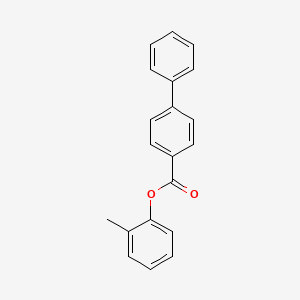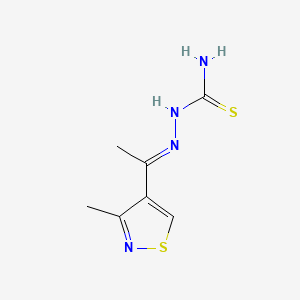
2-(Benzhydryl-methyl-amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzhydryl-methyl-amino)ethanol is an organic compound with the molecular formula C16H19NO. It is known for its use as a solvent for dyestuffs, oils, gums, resins, waxes, nitrocellulose, and ethylcellulose. Additionally, it finds applications in organic synthesis, froth flotation, and brake fluids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzhydryl-methyl-amino)ethanol typically involves the reaction of benzhydryl chloride with methylamine, followed by the addition of ethylene oxide. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzhydryl-methyl-amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Results in various amines or alcohols.
Substitution: Leads to the formation of different substituted compounds
Applications De Recherche Scientifique
2-(Benzhydryl-methyl-amino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a component in certain biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-(Benzhydryl-methyl-amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. It can act as a solvent, facilitating the dissolution and transport of other molecules. Additionally, its structure allows it to participate in various chemical reactions, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: An ether that is the benzhydryl ether of 2-(dimethylamino)ethanol, used as an H1-receptor antagonist.
Pridinol: A benzhydryl compound used as a muscle relaxant.
Diphenylprolinol: A benzhydryl compound with stimulant properties.
Uniqueness
2-(Benzhydryl-methyl-amino)ethanol is unique due to its specific structure, which combines a benzhydryl group with a methylamino and ethanol moiety. This unique combination allows it to serve as a versatile solvent and reagent in various chemical and industrial applications .
Propriétés
Numéro CAS |
63765-72-0 |
|---|---|
Formule moléculaire |
C16H20ClNO |
Poids moléculaire |
277.79 g/mol |
Nom IUPAC |
2-[benzhydryl(methyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C16H19NO.ClH/c1-17(12-13-18)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16,18H,12-13H2,1H3;1H |
Clé InChI |
LPAKVWYPNNCYRA-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate](/img/structure/B14135639.png)

![{[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene](/img/structure/B14135663.png)
![1-[1-(2-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B14135671.png)
![5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135684.png)

![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)



![2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B14135724.png)

